molecular formula C18H9NOS B12554484 3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile CAS No. 188605-02-9

3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile

Cat. No.: B12554484
CAS No.: 188605-02-9
M. Wt: 287.3 g/mol
InChI Key: ABQDUOUOMXJDNQ-UHFFFAOYSA-N
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Description

3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile is a complex organic compound that features a furan ring, a sulfanylidene group, and a cyclopenta[a]naphthalene core

Preparation Methods

The synthesis of 3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s furan ring and sulfanylidene group can form specific interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar compounds to 3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile include other thiophene and furan derivatives. These compounds share structural similarities but may differ in their specific functional groups or ring structures. For example:

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties .

Properties

CAS No.

188605-02-9

Molecular Formula

C18H9NOS

Molecular Weight

287.3 g/mol

IUPAC Name

3-(furan-2-yl)-1-sulfanylidenecyclopenta[a]naphthalene-2-carbonitrile

InChI

InChI=1S/C18H9NOS/c19-10-14-16(15-6-3-9-20-15)13-8-7-11-4-1-2-5-12(11)17(13)18(14)21/h1-9H

InChI Key

ABQDUOUOMXJDNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=S)C(=C3C4=CC=CO4)C#N

Origin of Product

United States

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